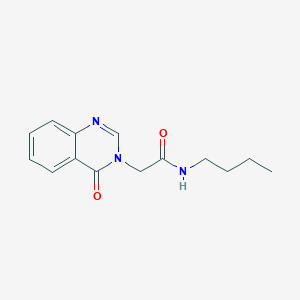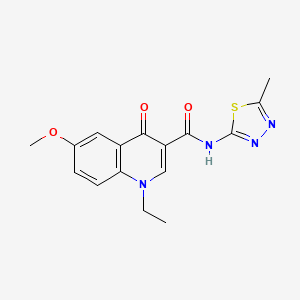![molecular formula C21H13BrFN3O2S B4948620 (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4948620.png)
(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule that features a combination of bromophenyl, fluorophenyl, pyrrol, and diazinane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl, 2-fluorophenyl, and pyrrol derivatives. The key steps in the synthesis may involve:
Formation of the Pyrrol Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl and Fluorophenyl Groups: These groups can be introduced via substitution reactions.
Formation of the Diazinane Ring: This step involves the cyclization of intermediates to form the diazinane ring structure.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
The compound (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen.
Uniqueness
The uniqueness of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combination of bromophenyl, fluorophenyl, pyrrol, and diazinane groups, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or typical triple bond compounds.
Propriétés
IUPAC Name |
(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrFN3O2S/c22-13-7-9-14(10-8-13)25-11-3-4-15(25)12-16-19(27)24-21(29)26(20(16)28)18-6-2-1-5-17(18)23/h1-12H,(H,24,27,29)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAKUFKQFGBSPP-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-5-bromo-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4948539.png)
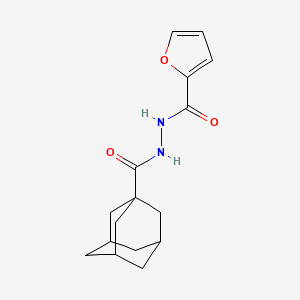
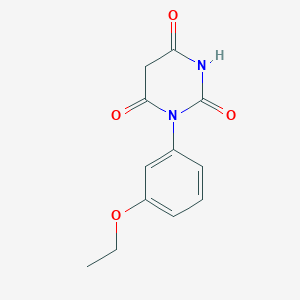

![2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4948566.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(3,4-dimethoxyphenyl)ethanone hydrobromide](/img/structure/B4948567.png)

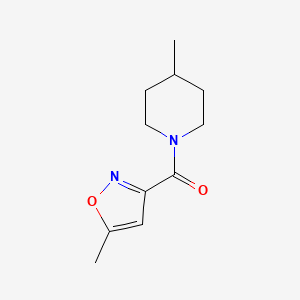
![[4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone](/img/structure/B4948600.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]oxolane-2-carbohydrazide](/img/structure/B4948603.png)
![4-[10-(4-carboxyphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-4-yl]benzoic acid](/img/structure/B4948612.png)
![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4948622.png)
